Bis(dichloromethyl) ether
Overview
Description
Bis(dichloromethyl) ether, also known as bis(chloromethyl)ether (BCME) or oxirane, is a volatile organic compound (VOC) and a potential environmental pollutant. It is a colorless, flammable liquid with a strong ether-like odor. It is used in a variety of industrial and laboratory applications, including as a solvent, a reactant in organic synthesis, and a reagent in analytical chemistry. BCME is also used as a building block in the synthesis of other compounds, such as polymers and pharmaceuticals.
Scientific Research Applications
Synergist in Insecticides
Bis(dichloromethyl) ether has been utilized as a synergist or active ingredient in insecticides. Research indicates that it enhances the killing activity of these insecticidal formulations. The study by Lin (2008) in the Journal of Hunan Agricultural University provides a comprehensive overview of its properties, application as a synergist, synthesis, environmental behavior, and safety assessment (Lin, 2008).
Use in Polymer Synthesis
The compound has been employed in the synthesis of polymers, ion exchange resins, and plastics. It serves as a chemical intermediate for the synthesis of complex organic alkyl compounds and as a chloromethylating agent in anion exchange resins. This application is highlighted in a publication without a specified journal, authored by Rao (2005) (Rao, 2005).
Model Compound for Permeation Testing
Bis(dichloromethyl) ether has been proposed as a model compound for sulfur mustard in routine permeation testing of protective devices. Dubey et al. (2000) in the Journal of Applied Polymer Science conducted detailed studies on the sorption of these chemicals in elastomers, finding that bis(dichloromethyl) ether diffuses faster than sulfur mustard, following Fickian kinetics (Dubey et al., 2000).
Halogenating Reagent in Organic Synthesis
The compound has been found effective as a halogenating reagent in the synthesis of α-haloketones. Eshghi et al. (2015) in Research on Chemical Intermediates report that bis(dichloromethyl) ether-based ionic liquids are efficient for the α-chlorination/bromination of carbonyl compounds (Eshghi et al., 2015).
Environmental and Toxicological Research
Considerable research has also been devoted to understanding the environmental behavior and toxicological characteristics of bis(dichloromethyl) ether. Studies by authors like Shi et al. (2017) have explored chemical oxidation methods for its degradation and assessed the toxicity of its intermediates (Shi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
dichloro(dichloromethoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYGSMOFSFOEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339727 | |
Record name | Bis(dichloromethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichloromethyl) ether | |
CAS RN |
20524-86-1 | |
Record name | Bis(dichloromethyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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